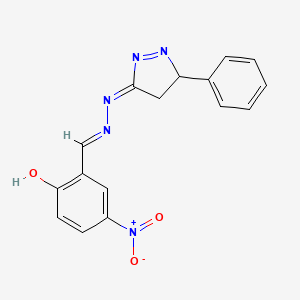
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride, also known as JNJ-7925476, is a potent and selective antagonist of the orexin 1 receptor. Orexin 1 receptor is a G-protein-coupled receptor that plays a crucial role in the regulation of wakefulness and arousal. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders such as narcolepsy, insomnia, and depression.
Mécanisme D'action
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride is a selective antagonist of the orexin 1 receptor. The orexin system plays a crucial role in the regulation of wakefulness and arousal. Orexin 1 receptor antagonists, such as 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride, block the binding of orexin to its receptor, thereby reducing wakefulness and promoting sleep.
Biochemical and Physiological Effects:
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been shown to significantly reduce wakefulness and increase sleep in animal models. It has also been demonstrated to improve cognitive performance in rats. In addition, 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been shown to reduce food intake and body weight in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride is a potent and selective antagonist of the orexin 1 receptor, making it a valuable tool for studying the role of the orexin system in various physiological and pathological processes. However, its high potency and selectivity may also limit its use in certain experiments where non-specific effects are desired.
Orientations Futures
There are several potential future directions for the research of 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride. One area of interest is the investigation of its potential therapeutic applications in other neurological disorders such as anxiety and addiction. Another potential direction is the development of more selective and potent orexin receptor antagonists for the treatment of sleep disorders and other conditions. Finally, the role of the orexin system in the regulation of other physiological processes such as metabolism and immune function remains an area of active research.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride involves several steps, starting with the reaction of 4-morpholinepropanol with 2,2-dimethylpropionyl chloride to form 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate. This intermediate is then reacted with hydrochloric acid to obtain 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride hydrochloride salt.
Applications De Recherche Scientifique
3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. The orexin system has been implicated in the regulation of sleep-wake cycles, feeding behavior, and reward-seeking behavior. Therefore, 3-(4-morpholinyl)propyl 2,2-dimethylpropanoate hydrochloride has been investigated for its potential use in the treatment of narcolepsy, insomnia, and depression.
Propriétés
IUPAC Name |
3-morpholin-4-ylpropyl 2,2-dimethylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3.ClH/c1-12(2,3)11(14)16-8-4-5-13-6-9-15-10-7-13;/h4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZBGJZZYSTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCCN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)

![1-[({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B6071802.png)
![1'-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6071807.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6071822.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B6071834.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071836.png)

![isopropyl 5-[(3-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6071846.png)
![5-(4-morpholinyl)-6-[3-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6071853.png)